REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]([NH:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:11]=1[OH:17])=O.C(OCC)(=O)C.Cl>CCOCC.O>[CH3:16][C:14]1[CH:13]=[CH:12][C:11]([OH:17])=[C:10]([NH:9][CH3:7])[CH:15]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
compound ( 1 )
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=C(C=CC(=C1)C)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |